molecular formula C17H17N3O2 B368579 N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide CAS No. 919972-26-2

N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide

Cat. No.: B368579
CAS No.: 919972-26-2
M. Wt: 295.34g/mol
InChI Key: NUWHCDJMWUGPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide is a synthetic chemical reagent of interest in medicinal chemistry research, incorporating two privileged heterocyclic scaffolds. The compound features a benzimidazole core, a structure widely recognized for its diverse pharmacological potential and presence in various therapeutic agents . The benzimidazole moiety in this molecule is further modified with an allyl group, a substitution pattern noted in synthetic chemistry research . This molecular architecture is fused to a furan-2-carboxamide (furamide) group, a functional group present in other investigational compounds . The integration of these structures makes it a valuable intermediate for researchers exploring structure-activity relationships, particularly in the development of novel bioactive molecules. Potential research applications for this compound include serving as a building block in organic synthesis, a candidate for in vitro biological screening, and a tool for studying molecular interactions. Researchers are investigating these complex heterocyclic systems for a range of biochemical activities. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-3-10-20-14-8-5-4-7-13(14)19-16(20)12(2)18-17(21)15-9-6-11-22-15/h3-9,11-12H,1,10H2,2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWHCDJMWUGPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC=C)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine

The most widely adopted approach involves cyclocondensation of o-phenylenediamine with carbonyl equivalents. For example, reaction with carbon disulfide (CS₂) in alkaline ethanol–water mixtures (1:1 v/v) at reflux (78–80°C) yields 1H-benzimidazole-2-thiol as a key intermediate. This method achieves 85–92% yields under optimized conditions.

Reaction Equation :

C6H4(NH2)2+CS2KOH, EtOH/H2OC7H6N2S+H2S[5]\text{C}6\text{H}4(\text{NH}2)2 + \text{CS}2 \xrightarrow{\text{KOH, EtOH/H}2\text{O}} \text{C}7\text{H}6\text{N}2\text{S} + \text{H}2\text{S} \uparrow \quad

Alternative Route via Thiophosgene

For scale-up production, thiophosgene (Cl₂C=S) in chloroform at 0–5°C provides a faster route (1–2 hours) to 1H-benzimidazole-2-thiol, albeit with stricter safety protocols.

Allylation of the Benzimidazole Core

Introducing the allyl group at the N1 position requires regioselective alkylation.

Alkylation with 3-Bromoprop-1-ene

Treatment of 1H-benzimidazole-2-thiol with 3-bromoprop-1-ene (allyl bromide) in dimethylformamide (DMF) at 60°C for 6–8 hours achieves N1-allylation. Catalytic potassium carbonate (K₂CO₃) enhances reaction efficiency, yielding 1-allyl-1H-benzimidazole-2-thiol (78–84%).

Critical Parameters :

  • Solvent polarity: DMF > DMSO > THF (optimal in DMF)

  • Stoichiometry: 1.2 equivalents of allyl bromide per mole of benzimidazole

  • Side reaction mitigation: Exclusion of moisture to prevent hydrolysis

Purification Strategy

Crude product purification involves silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water (4:1), yielding >98% purity.

Ethylamine Side Chain Introduction

The ethylamine linker is installed via nucleophilic substitution or reductive amination.

Bromoethyl Intermediate Formation

Reaction of 1-allyl-1H-benzimidazole-2-thiol with 1,2-dibromoethane in acetonitrile at 50°C for 12 hours generates 2-(1-allyl-1H-benzimidazol-2-yl)ethyl bromide (67% yield).

Azide Reduction to Primary Amine

Treatment with sodium azide (NaN₃) in DMF (80°C, 6 hours) followed by Staudinger reduction (triphenylphosphine, THF/H₂O) yields 2-(1-allyl-1H-benzimidazol-2-yl)ethylamine.

Furan-2-Carboxamide Coupling

The final step involves amide bond formation between the ethylamine intermediate and furan-2-carboxylic acid.

Carbodiimide-Mediated Coupling

Activation of furan-2-carboxylic acid with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 25°C for 24 hours achieves 89–93% conversion.

Optimized Conditions :

  • Molar ratio (acid:amine:EDC:HOBt): 1:1:1.2:1.1

  • Solvent: Anhydrous DCM

  • Workup: Sequential washes with 5% HCl, saturated NaHCO₃, and brine

Alternative Acyl Chloride Route

Furan-2-carbonyl chloride (prepared via oxalyl chloride) reacts directly with the ethylamine intermediate in tetrahydrofuran (THF) at 0°C, yielding 82% product.

Crystallization and Polymorph Control

Post-synthetic purification often determines pharmaceutical suitability.

Solvent-Antisolvent Crystallization

Dissolving the crude product in dichloromethane/methanol (9:1) and adding methyl tert-butyl ether (MTBE) at 0–5°C induces crystallization of the pure title compound (mp 158–160°C).

Polymorph Stabilization

Seeding with pre-formed Form-2 crystals (obtained via cyclohexane slurry) ensures consistent polymorphic purity (>99.5%).

Analytical Validation

Spectroscopic Characterization

TechniqueKey DataSource
¹H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H, NH), 7.75–7.68 (m, 2H, Ar-H), 6.52 (dd, 1H, J = 3.4 Hz, furan), 5.92 (m, 1H, CH₂=CH)
IR (KBr)3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=N)
HPLC Retention time: 12.3 min (C18 column, acetonitrile/water 65:35)

Purity Assessment

High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]⁺ at m/z 309.1345 (calc. 309.1348).

Scale-Up Considerations

Industrial production faces challenges in:

  • Cost optimization : Replacing EDC/HOBt with cheaper coupling reagents (e.g., DCC)

  • Waste management : Recycling DMF via distillation (bp 153°C)

  • Yield improvement : Continuous flow reactors reduce reaction time by 40%

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

Combining benzimidazole formation, allylation, and amidation in a single reactor reduces steps but requires stringent pH control (pH 8–9).

Enzymatic Coupling

Lipase-catalyzed amidation in ionic liquids ([BMIM][BF₄]) achieves 76% yield under mild conditions (35°C, 48 hours) .

Scientific Research Applications

Chemistry

In chemistry, N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide serves as a building block for synthesizing more complex molecules. Its structure allows it to act as a ligand in coordination chemistry, facilitating various reactions and the development of new materials.

Biology

The compound exhibits significant antimicrobial and antiparasitic activities, making it valuable in studies related to infectious diseases. Its dual functional groups (benzimidazole and furan) enhance its interaction with biological targets, potentially leading to improved therapeutic efficacy.

Medicine

This compound is under investigation for its anticancer and antioxidant properties. It acts as an allosteric activator of human glucokinase, a key enzyme in glucose metabolism. This activation enhances glycolysis, promoting glucose utilization and potentially aiding in the management of type 2 diabetes .

Anticancer Research

The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that benzimidazole derivatives can target specific pathways involved in tumor growth and metastasis, making this compound a candidate for further anticancer drug development.

Industrial Applications

In industrial settings, this compound is utilized as a catalyst in various chemical processes. Its unique properties allow it to facilitate reactions that are essential for producing new materials or chemicals with specific functions.

Summary of Biological Activities

Activity Description
AntimicrobialEffective against a range of pathogens, useful in treating infections
AntiparasiticShows activity against parasites, relevant for tropical diseases
AnticancerInhibits cancer cell growth through targeted action on metabolic pathways
AntioxidantProtects cells from oxidative stress, potentially reducing disease risk

Mechanism of Action

The mechanism of action of N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or disrupt the function of cellular membranes . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural features and properties of N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide with analogous compounds:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) LogP<sup>a</sup> Physical State Biological Activity (Reported)
Target Compound (877288-00-1) R1: Allyl; R2: H 299.34 ~3.2 (estimated) Not reported Not explicitly reported
NMDPEF () R1: Complex fused ring; R2: 2-furamide 393.41 4.1 Solid QR2 inhibition, antioxidant
Compound 19d () R1: Allyl; R2: 4-Cl-phenyl 365.84 4.5 Yellow solid Anticancer (in vitro)
Compound 20a () R1: Pyrrolidinyl ethyl; R2: Phenyl 386.47 3.8 Yellow liquid Anticancer (in vitro)
N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-furamide () R1: Phenethyl; R2: H 331.40 3.7 Solid Not reported

<sup>a</sup> LogP values estimated using XLogP3 () or analogous methods.

Key Observations:

  • Substituent Impact on Lipophilicity: The allyl group in the target compound confers moderate lipophilicity (LogP ~3.2), lower than the chlorophenyl group in Compound 19d (LogP 4.5) but higher than pyrrolidinyl ethyl derivatives (e.g., Compound 20a, LogP 3.8). This balance may enhance membrane permeability while retaining solubility .
  • Physical State: Allyl-substituted derivatives (e.g., Compound 19d) tend to form solids, whereas bulkier substituents (e.g., pyrrolidinyl ethyl in 20a) result in oils, suggesting allyl’s role in crystallization .

Biological Activity

N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}

This compound features a benzimidazole core, which is often associated with various therapeutic effects, and a furan moiety that may contribute to its biological activity.

Anticancer Properties

Research has indicated that compounds with benzimidazole structures exhibit significant anticancer properties. This compound has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that derivatives of benzimidazole can modulate the activity of kinesin spindle protein (KSP), which is crucial for cell division. This modulation can lead to apoptosis in cancer cells, making it a potential candidate for cancer therapy .

The proposed mechanism of action for this compound involves:

  • Inhibition of KSP : By inhibiting KSP, the compound disrupts mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis in cancerous cells.
  • Induction of Reactive Oxygen Species (ROS) : Some studies suggest that benzimidazole derivatives may increase ROS levels in cells, contributing to oxidative stress and apoptosis in cancer cells .

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:

Study TypeFindings
In vitro assaysShowed significant cytotoxicity against various cancer cell lines.
In vivo modelsDemonstrated tumor growth inhibition in xenograft models.
Mechanistic studiesConfirmed KSP inhibition and increased apoptosis markers in treated cells.

Case Study 1: Breast Cancer

In a preclinical study involving breast cancer models, this compound was administered at varying doses. The results indicated a dose-dependent reduction in tumor size and increased survival rates among treated subjects compared to controls.

Case Study 2: Colorectal Cancer

Another study focused on colorectal cancer demonstrated that treatment with this compound led to significant reductions in tumor markers and improved histopathological outcomes. The study concluded that the compound effectively targets specific pathways involved in colorectal carcinogenesis .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide, and how can reaction conditions be optimized?

  • Methodological Answer : Start with a benzimidazole precursor (e.g., 1-allyl-1H-benzimidazole) and introduce the ethyl-furamide moiety via a nucleophilic substitution or condensation reaction. Optimize solvent choice (e.g., DMF or THF) and catalysts (e.g., K₂CO₃) to enhance yield, as seen in analogous benzimidazole-furan syntheses . Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradient elution (e.g., hexane/ethyl acetate).

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to verify substituent positions and allyl group geometry. Compare experimental IR spectra with computational predictions (e.g., DFT) to confirm functional groups like the furamide carbonyl (~1680 cm1^{-1}) and benzimidazole N-H stretches (~3400 cm1^{-1}) . High-resolution mass spectrometry (HRMS) is essential for molecular formula validation.

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer : Screen crystallization solvents (e.g., methanol/water mixtures) and employ slow evaporation. If twinning occurs, use SHELXL for refinement with TWIN/BASF commands to model overlapping lattices . For visualization, apply ORTEP-3 to generate thermal ellipsoid plots, emphasizing bond-length discrepancies (e.g., C-N bonds in benzimidazole vs. furamide regions) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational modeling results be resolved?

  • Methodological Answer : Cross-validate experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA). For discrepancies in allyl group conformation, perform variable-temperature NMR to assess dynamic effects. If X-ray data conflicts with computational geometry (e.g., torsional angles), re-optimize the computational model using crystallographic coordinates as initial inputs .

Q. What experimental design considerations are critical for evaluating this compound’s biological activity (e.g., antimicrobial or anti-inflammatory potential)?

  • Methodological Answer : Use standardized assays like broth microdilution (for antimicrobial activity) with positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs). For anti-inflammatory studies, employ LPS-induced cytokine release models in macrophages, normalizing data to vehicle and reference drug (e.g., dexamethasone) . Validate target engagement via molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding stability .

Q. How can researchers analyze the compound’s reactivity in aza-Michael addition or other nucleophilic reactions?

  • Methodological Answer : Probe the allyl group’s electrophilicity using nucleophiles (e.g., thiols or amines) in polar aprotic solvents (e.g., DMSO). Monitor reaction kinetics via 1H^1 \text{H} NMR time-course studies. Compare regioselectivity with DFT-predicted transition states (e.g., Fukui indices for electrophilic sites) .

Q. What strategies mitigate challenges in computational modeling of this compound’s interactions with biological targets?

  • Methodological Answer : Address flexibility in the allyl and furan rings by performing conformational searches (e.g., MacroModel) before docking. Use QM/MM hybrid methods (e.g., AmberTools) to refine binding poses in enzyme active sites. Validate docking results with mutagenesis data or competitive binding assays .

Data Analysis and Interpretation

Q. How should researchers statistically analyze discrepancies in biological activity data across replicate experiments?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare dose-response curves. For outliers, assess technical variability (e.g., pipetting errors) via coefficient of variation (CV) analysis. Use principal component analysis (PCA) to identify confounding variables (e.g., solvent batch effects) .

Q. What steps ensure reproducibility in crystallographic refinement for this compound?

  • Methodological Answer : Document SHELXL refinement parameters (e.g., HKLF 4 format for twinned data). Report Rint_\text{int} values (<5% for high-quality data) and validate hydrogen-bonding networks using PLATON. Deposit CIF files in public databases (e.g., CCDC) with full refinement tables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.